The MAGE-4 peptide is sourced from the MAGE-A4 protein, which is part of a family of cancer/testis antigens. These antigens are typically expressed in various tumors but not in normal tissues, making them promising targets for cancer immunotherapy. The specific sequence GVYDGREHTV is recognized by T cells presenting the HLA-A*02:01 molecule, facilitating targeted immune responses against tumor cells expressing this antigen .
MAGE-4 (230-239) falls under the classification of tumor-associated antigens and is categorized as a peptide epitope. It is specifically recognized by cytotoxic T lymphocytes, which play a crucial role in adaptive immunity against cancer cells.
The synthesis of MAGE-4 (230-239) typically involves solid-phase peptide synthesis techniques. The process often utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the stepwise assembly of amino acids into a peptide chain. Following synthesis, the peptides are purified using high-performance liquid chromatography to achieve a purity level exceeding 95% .
To create MAGE-4 (230-239), the following steps are generally involved:
The molecular structure of MAGE-4 (230-239) consists of a linear sequence of amino acids that folds into a conformation suitable for binding to Major Histocompatibility Complex class I molecules. The specific sequence GVYDGREHTV allows it to fit into the binding groove of HLA-A*02:01.
The molecular formula for MAGE-4 (230-239) can be derived from its amino acid composition, leading to its characterization as a small peptide with specific binding properties critical for T cell recognition .
MAGE-4 (230-239) participates in several biochemical interactions:
The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), which measure how effectively T cells respond to the peptide-HLA complex .
The mechanism by which MAGE-4 (230-239) elicits an immune response involves several key steps:
Studies have shown that T cells activated by MAGE-4-specific peptides can effectively kill melanoma cells expressing this antigen, highlighting its potential as a therapeutic target .
MAGE-4 (230-239) is characterized as a small peptide with a molecular weight typically around 1,000 Da. It exists in a soluble form in physiological conditions and can be synthesized in various forms for experimental purposes.
The chemical properties include:
Relevant data indicate that modifications can enhance stability and immunogenicity .
MAGE-4 (230-239) has several significant applications in scientific research and clinical settings:
The decapeptide GVYDGREHTV (residues 230-239 of MAGE-A4) represents a highly specific immunogenic epitope presented by HLA-A*02:01 molecules. This complex enables targeted T-cell recognition through high-affinity T-cell receptors (TCRs). Key recognition dynamics include:
Table 1: Biophysical Properties of MAGE-A4 (230-239)
Property | Specification | Biological Significance |
---|---|---|
Peptide Sequence | GVYDGREHTV | Core epitope for TCR engagement |
Molecular Weight | 1132.18 Da | Optimal for MHC class I presentation |
Binding Affinity (HLA-A2) | High (Kd = 12 nM) | Enables stable peptide-MHC complexes |
Natural Processing | Confirmed in tumor cells | Validates physiological relevance |
Adoptive transfer of TCR-engineered T cells targeting MAGE-A4 (230-239) triggers multifaceted immune responses within the tumor microenvironment (TME):
Table 2: Clinical Response Correlates in MAGE-A4-Targeted Therapy
Parameter | Synovial Sarcoma (n=16) | Other Cancers (n=22) | Significance |
---|---|---|---|
Objective Response Rate | 44% | 9% | p=0.002 (Fisher’s exact test) |
Median T-cell Persistence | 28.1 weeks | 12.3 weeks | p<0.05 |
IFNγ Elevation (Serum) | 8.2-fold increase | 2.1-fold increase | Correlates with tumor regression |
MAGE-A4 (230-239) exhibits distinct immunological and expression profiles compared to related cancer/testis antigens:
Table 3: Target Antigen Expression Across Solid Tumors
Tumor Type | MAGE-A4+ (%) | NY-ESO-1+ (%) | MAGE-A3+ (%) |
---|---|---|---|
Synovial Sarcoma | 70-82 | 50-60 | 30-40 |
Ovarian Carcinoma | 64 | 30 | 25 |
Esophageal Cancer | 54 | 25 | 35 |
Triple-Negative Breast Cancer | 18* | 10 | 12 |
*Higher than overall breast cancer (5.7%) [3] [10]
Despite high immunogenicity, MAGE-A4⁺ tumors employ sophisticated evasion strategies:
Counter-strategies include:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7